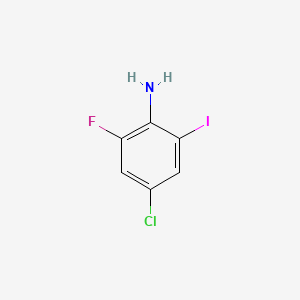

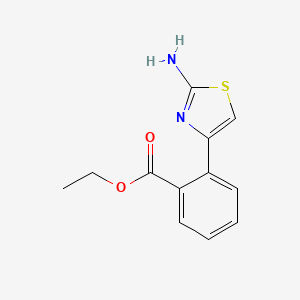

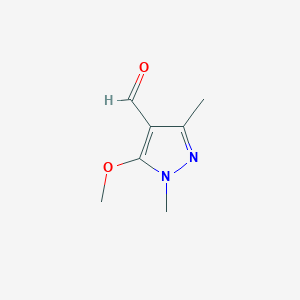

![molecular formula C12H15N3S B1303877 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 321848-28-6](/img/structure/B1303877.png)

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including three-component condensations and electrochemical methods. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be catalyzed chemically or electrochemically, with the latter offering higher yields . Similarly, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is achieved through a robust three-step process that includes nucleophilic aromatic substitution, hydrogenation, and iodination .

Molecular Structure Analysis

The molecular structures of compounds containing piperidine and pyrazole units have been studied using techniques such as single crystal X-ray diffraction. For example, the crystal structure of a copper(II) complex based on a pyrazolylpyrimidine ligand with a piperidine moiety has been elucidated, revealing bidentate chelating coordination modes and various non-covalent interactions .

Chemical Reactions Analysis

The reactivity of piperidine and pyrazole derivatives can lead to a variety of chemical reactions. For instance, nicotinic acid esters can undergo cyclization to form thieno[2, 3-b]pyridines when reacted with α-halo-reagents in the presence of piperidine . Additionally, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds with substituted piperidin-4-ones and pyrazolin-5-ones can yield spiro-pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyrazole derivatives are influenced by their molecular structure and substituents. The electrochemical synthesis of spiro-pyrazole derivatives, for example, results in analytically pure products that do not require further recrystallization, indicating a high degree of regioselectivity and potentially distinct physical properties . The novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized as heterocyclic amino acids also exhibit specific properties, as confirmed by NMR spectroscopy and HRMS investigation .

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXWIACIUWFZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377473 | |

| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |

CAS RN |

321848-28-6 | |

| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)